molecular formula C8H14O3 B1366519 Tert-butyl 4-oxobutanoate CAS No. 51534-77-1

Tert-butyl 4-oxobutanoate

Cat. No.: B1366519
CAS No.: 51534-77-1
M. Wt: 158.19 g/mol
InChI Key: SFFKUZPNDPDSSE-UHFFFAOYSA-N
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Description

Contextualization within Butanoate Chemistry

Tert-butyl 4-oxobutanoate (B1241810) belongs to the butanoate class of organic compounds, which are esters or salts of butanoic acid. Its structure is characterized by a four-carbon chain. The "4-oxo" designation indicates a ketone functional group at the fourth carbon position, while the "tert-butyl" prefix specifies the ester group formed with tert-butanol (B103910).

In butanoate chemistry, the properties of the ester group are crucial. The tert-butyl group is a bulky functional group that provides steric hindrance. This feature can influence the reactivity of the molecule and is often employed as a protecting group in multi-step syntheses. ontosight.ai For instance, in peptide synthesis, the related tert-butyl ester group of L-Asparagine serves to protect the side-chain amide functionality during solid-phase peptide synthesis (SPPS).

The synthesis of butanoate derivatives often involves precursors like 4-(tert-butoxy)-4-oxobutanoic acid (mono-tert-butyl succinate), which can be prepared from succinic anhydride (B1165640) and tert-butanol. rsc.orgnih.gov This precursor can then be modified to introduce other functional groups. The presence of the aldehyde (oxo group) in tert-butyl 4-oxobutanoate, as opposed to a carboxylic acid in its precursor, significantly alters its chemical reactivity, making it a target for nucleophilic addition and condensation reactions.

Significance as a Chemical Building Block and Intermediate

This compound is a versatile fine chemical used as a scaffold for synthesizing more complex molecules. biosynth.com Its bifunctional nature, possessing both an aldehyde and an ester, allows for selective chemical modifications at either end of the molecule. This makes it a valuable intermediate for producing specialty chemicals, research compounds, and pharmaceuticals. biosynth.com

The aldehyde group is reactive towards nucleophiles and can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions. For example, it has been used in coupling reactions to produce more elaborate structures. nih.gov The tert-butyl ester group, while generally stable, can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, providing another avenue for derivatization.

Its role as a building block is evident in the synthesis of heterocyclic compounds. Research has shown its utility in the preparation of synthetically valuable pyrroles through condensation reactions. wiley.com Furthermore, it serves as a key starting material in the synthesis of more complex structures, such as in the preparation of β-ketonitriles, which are precursors to aminopyrazoles. mdpi.com These pyrazole (B372694) derivatives are themselves important scaffolds in medicinal chemistry.

Overview of Research Trajectories

Research involving this compound and its derivatives is primarily focused on its application in synthetic organic chemistry and medicinal chemistry. One major research avenue is its use as a starting material for creating complex molecular architectures and biologically active compounds.

Studies have demonstrated its use in the synthesis of bisubstrate inhibitors for enzymes like nicotinamide (B372718) N-methyltransferase (NNMT), which are targets in metabolic diseases and oncology. nih.gov In one reported synthesis, this compound was coupled with another complex fragment to create a potential enzyme inhibitor. nih.gov

Another significant research trajectory involves its use in synthesizing heterocyclic systems. For example, the condensation of methyl 4-oxobutanoate (a related compound) with nitroethane is a key step in a pathway leading to substituted pyrroles, which are important structural motifs in many natural products and pharmaceuticals. wiley.com Similarly, derivatives of this compound are employed in the multi-step synthesis of pyrazolopyrimidine derivatives, which are being investigated for their potential as diagnostic and therapeutic agents targeting the translocator protein (TSPO). mdpi.com

The development of new synthetic methods also constitutes an important research area. For example, visible-light-mediated oxidative coupling reactions have been developed for vinylarenes with bromocarboxylates to produce γ-ketoesters, a class of compounds to which this compound derivatives belong. acs.org These advancements in synthetic methodology expand the toolkit available to chemists and facilitate the construction of complex molecules from simpler precursors like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,3)11-7(10)5-4-6-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFKUZPNDPDSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444272
Record name 4-Oxo-butyric acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51534-77-1
Record name 4-Oxo-butyric acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Approaches

Classical synthesis provides the foundational routes to tert-butyl 4-oxobutanoate (B1241810), primarily through variations of esterification.

Esterification Reactions

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental approach. However, the use of a tertiary alcohol like tert-butanol (B103910) introduces specific challenges that influence the choice of method.

Direct Esterification from 4-oxobutanoic acid and tert-butanol

The direct acid-catalyzed esterification of 4-oxobutanoic acid (also known as succinaldehydic acid) with tert-butanol is a theoretically straightforward approach. This reaction typically involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. However, this method is challenging for tertiary alcohols.

The high reactivity of tert-butanol under acidic conditions often leads to a rapid dehydration side reaction, producing isobutylene gas. asianpubs.orgchemicalforums.com This competing elimination reaction can significantly reduce the yield of the desired tert-butyl ester. asianpubs.orgchemicalforums.com Consequently, direct esterification is often considered unfavorable for producing tert-butyl esters due to the steric bulk of the alcohol and its propensity for dehydration. researchgate.net Common methods for forming tert-butyl esters often bypass direct esterification in favor of reactions with isobutene gas or the use of specific tert-butylating agents. thieme.de

Acylation using acyl chlorides derived from 4-oxobutanoic acid

A more effective method to synthesize tert-butyl esters involves a two-step acylation process. This pathway circumvents the issues of direct esterification by first converting the carboxylic acid into a more reactive intermediate, the acyl chloride.

Step 1: Formation of 4-oxobutanoyl chloride The initial step is the conversion of 4-oxobutanoic acid to its corresponding acyl chloride, 4-oxobutanoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this transformation include oxalyl chloride or thionyl chloride. orgsyn.orgorgsyn.orgchem-soc.si The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a standard laboratory procedure for preparing acyl chlorides. orgsyn.orgorgsyn.orgchem-soc.si

Step 2: Reaction with tert-butanol The resulting 4-oxobutanoyl chloride is then reacted with tert-butanol to form the final ester. This reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. chemicalforums.com The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from catalyzing the dehydration of tert-butanol. chemicalforums.com This method avoids the harsh acidic conditions of direct esterification, thus preserving the tertiary alcohol and leading to higher yields of the desired product.

Multi-step Synthesis Involving Cyclopropyl Intermediates

The use of cyclopropyl intermediates represents a more complex and less common strategy for synthesizing acyclic compounds like tert-butyl 4-oxobutanoate. This approach relies on the principle of ring-opening reactions, where the strain of the three-membered cyclopropane ring is released to form a linear carbon chain.

While a specific, documented pathway for the synthesis of this compound using a cyclopropyl intermediate is not readily found in scientific literature, the general principle would likely involve the nucleophilic ring-opening of a suitable cyclopropyl ketone. Research has shown that cyclopropyl ketones can undergo ring-opening reactions with various nucleophiles, including alcohols, thiols, and carboxylic acids, often catalyzed by a Lewis acid. researchgate.net

The hypothetical pathway could involve a starting material like 1-acetylcyclopropane. The ketone could be activated by a Lewis acid, making the cyclopropane ring susceptible to nucleophilic attack by tert-butanol. This would cleave a C-C bond in the ring, resulting in a linear carbon chain with the desired ester and keto functionalities. However, controlling the regioselectivity of the ring-opening and preventing side reactions would be significant challenges in such a synthetic design.

Conventional Industrial Production Methods for tert-Butyl 3-oxobutyrates as Analogs

To understand potential industrial-scale synthesis, it is instructive to examine the production of analogous compounds. Tert-butyl 3-oxobutyrate (tert-butyl acetoacetate) is a structurally similar compound whose industrial synthesis is well-established.

Reaction of tert-butyl alcohol with diketene (B1670635)

A prevalent industrial method for producing tert-butyl 3-oxobutyrate involves the reaction of tert-butyl alcohol with diketene. google.comprepchem.com This process is valued for its efficiency and ability to produce high yields of the final product.

The reaction is typically performed by adding diketene dropwise to heated tert-butyl alcohol in the presence of a catalyst. prepchem.com Various catalysts can be employed to facilitate this reaction, with 4-(tertiary amino)pyridines being particularly effective, allowing the reaction to proceed under mild conditions with high purity and yield. google.com Anhydrous sodium acetate (B1210297) is also commonly used as a catalyst in laboratory-scale preparations. prepchem.com

The reaction parameters, including temperature and time, are carefully controlled to optimize the yield. Industrial processes have reported yields of up to 94.3% using specific amine catalysts. chemrxiv.org

Table 1: Comparison of Reaction Conditions for Tert-Butyl 3-Oxobutyrate Synthesis

Parameter Laboratory Scale Procedure prepchem.com Patented Industrial Method google.com
Reactants tert-Butyl alcohol, Diketene tert-Butyl alcohol, Diketene
Catalyst Anhydrous Sodium Acetate 4-(tertiary amino)pyridine
Initial Temp. 80–85 °C 25–80 °C
Reaction Temp. 60–115 °C 25–80 °C
Reaction Time ~3 hours 0.3 to 3 hours
Reported Yield 80% Up to 87.9%
Catalytic considerations in industrial production

While specific details on the industrial-scale catalytic production of this compound are not extensively documented in publicly available literature, insights can be drawn from the manufacturing processes of structurally similar β-keto esters, such as tert-butyl 3-oxobutyrate. The industrial synthesis of these compounds often prioritizes cost-effectiveness, high yield, and catalyst recyclability.

A common industrial method for producing tert-butyl acetoacetate involves the reaction of diketene with tert-butyl alcohol. google.com This reaction is typically catalyzed by a 4-(tertiary amino)pyridine, such as 4-(dimethylamino)pyridine (DMAP). google.com Key considerations for this catalytic process include:

Catalyst Efficiency: The catalyst must be highly active to ensure a rapid reaction rate at moderate temperatures, typically between 25°C and 80°C. google.com

Catalyst Loading: For economic viability, the catalyst is used in small, catalytic amounts, generally ranging from 0.001 to 1 mole percent relative to the alcohol. google.com

Reaction Conditions: The reaction is often carried out in the absence of a solvent to maximize reactor volume and simplify product purification. However, non-protic organic solvents may be used if necessary. google.com

Catalyst Recovery and Reuse: The ability to recover and reuse the catalyst is a crucial factor in minimizing production costs. 4-(tertiary amino)pyridines can be recovered after the reaction and used in subsequent batches. google.com

Product Purity and Yield: This method is known to produce tert-butyl 3-oxobutyrate in high yields, often exceeding 90%. google.com

Although this example pertains to a β-keto ester, similar principles of utilizing efficient, recoverable catalysts for the esterification of a carboxylic acid or its derivative with a tertiary alcohol would likely be applied to the industrial synthesis of γ-keto esters like this compound. The choice of catalyst would be critical in achieving high conversion and selectivity while minimizing by-product formation and environmental impact.

Advanced and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound is of significant interest for applications in pharmaceuticals and other specialized fields. Advanced synthetic methods, particularly those employing enantioselective organocatalysis, have been developed to achieve high levels of stereocontrol.

Enantioselective Organomediated Addition Reactions

Organocatalysis offers a powerful alternative to metal-based catalysts for asymmetric synthesis, often providing high enantioselectivity under mild reaction conditions.

A notable example of an enantioselective organomediated addition reaction involves the synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. This process utilizes the reaction between tert-butyl (tert-butyldimethylsilyl)oxycarbamate and ethyl trans-4-oxo-2-butenoate. The reaction is facilitated by a chiral diphenylprolinol catalyst. While both TMS- and TBS-protected diphenylprolinol catalysts have been explored, the TBS-protected version has been observed to yield slightly higher enantioselectivity.

The procedure involves the dropwise addition of ethyl (2E)-4-oxo-2-butenoate to a solution containing the chiral catalyst in chloroform at a controlled temperature of 4°C. Subsequently, a solution of tert-butyl (tert-butyldimethylsilyl)oxycarbamate is added dropwise, maintaining the low temperature. This careful control of reaction conditions is crucial for maximizing the enantiomeric excess of the final product.

The use of chiral catalysts is fundamental to asymmetric synthesis, enabling the production of enantiomerically enriched compounds. Chiral Lewis acid catalysts, for instance, are highly effective in a variety of asymmetric transformations. These catalysts work by activating carbonyl compounds towards nucleophilic attack in a stereocontrolled manner.

In the context of synthesizing derivatives of this compound, chiral catalysts can be employed to control the stereochemistry of reactions such as aldol (B89426) additions, Michael additions, and other carbon-carbon bond-forming reactions. The choice of catalyst is critical and depends on the specific reaction and desired stereochemical outcome. The development of novel chiral catalysts continues to be an active area of research, aiming to provide more efficient and selective methods for the synthesis of complex chiral molecules.

Synthesis of Functionalized Derivatives

The functionalization of this compound and its derivatives is essential for their application as building blocks in organic synthesis. The incorporation of protecting groups, particularly for amino functionalities, is a common and critical step.

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used protecting groups for amines in organic synthesis. Their incorporation allows for the selective reaction of other functional groups within a molecule while the amino group remains protected.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This protection is stable under a wide range of conditions but can be readily removed under acidic conditions. The choice of solvent and base can be tailored to the specific substrate.

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and a base. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, making it orthogonal to the acid-labile Boc group.

Derivatization for Peptide Synthesis

In modern peptide synthesis, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS), the tert-butyl group serves as a crucial protecting group. iris-biotech.de While this compound itself is not directly incorporated, its tert-butyl ester functional group is central to the strategy. For amino acids with carboxylic acid side chains, such as Aspartic acid (Asp) and Glutamic acid (Glu), the side-chain carboxyl group is protected as a tert-butyl ester (OtBu). seplite.comcreative-peptides.com

This protection is a cornerstone of the Fmoc/tBu orthogonal protection scheme. ub.edu The N-terminal α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed using a mild base like piperidine. iris-biotech.deseplite.com The tert-butyl ester protecting groups on the side chains, however, are stable to these basic conditions. They are removed only at the final stage of synthesis during cleavage from the solid support, which is accomplished using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.deseplite.com This orthogonal strategy—using different chemical conditions to remove different protecting groups—prevents unwanted side reactions and allows for the precise, sequential construction of complex peptides. peptide.com

The use of tert-butyl esters for side-chain protection offers several advantages, including minimizing side reactions like aspartimide formation, which can occur with other protecting groups under basic conditions. peptide.com The stability of the t-Bu group under the mild basic conditions required for Fmoc removal ensures the integrity of the peptide sequence throughout the synthesis. seplite.com

Flow Chemistry and Microreaction Systems for Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals, including ketoesters. This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, scalability, and safety. zenodo.org

For the synthesis of α-ketoesters and related compounds, flow chemistry has been successfully implemented using multi-step processes. For instance, a continuous flow system utilizing packed columns with immobilized reagents and scavengers has been developed for the clean and efficient synthesis of α-ketoesters. researchgate.netsemanticscholar.org This approach often involves a "catch and release" protocol, where intermediates are captured on a solid support, purified by washing, and then released to proceed to the next reaction step, all within a closed-loop flow system.

Similarly, multi-step continuous flow synthesis has been applied to prepare γ-substituted ketones. zenodo.org These processes can involve an initial photocatalyzed addition of an aldehyde to an electron-poor olefin, followed by in-flow elaboration of the resulting intermediate. zenodo.org The ability to generate unstable intermediates, such as enones, in situ and immediately use them in a subsequent reaction is a key advantage of flow systems, minimizing decomposition and byproduct formation. zenodo.org Although a specific flow synthesis protocol for this compound is not detailed in the provided sources, these examples demonstrate the powerful capabilities of flow chemistry for producing functionalized ketones and esters with high efficiency and control. researchgate.netuni-muenchen.de

Novel Synthetic Pathways and Reaction Development

Visible-Light-Mediated Oxidative Coupling in Related Systems

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging new carbon-carbon bonds. One relevant application is the oxidative coupling of various substrates to generate ketones and esters. For instance, a photocatalytic strategy for synthesizing γ-ketoesters involves the oxidative coupling of vinylarenes with bromocarboxylates. acs.orgfigshare.com This method uses visible light to generate reactive radical intermediates, with dimethyl sulfoxide (DMSO) often serving as a mild and non-toxic terminal oxidant. acs.orgacs.org This approach is characterized by its broad functional group tolerance and good isolated yields under mild, room-temperature conditions. acs.orgnih.gov

Another related process is the visible-light-induced oxidative α-hydroxylation of β-dicarbonyl compounds, such as β-keto esters. nih.gov This reaction can be catalyzed by a simple copper(II)-ethylenediamine complex, using visible light to activate molecular oxygen from the air into a more reactive singlet state. nih.gov This method provides direct access to α-hydroxy β-keto esters in excellent yields with very low catalyst and photosensitizer loadings, highlighting its efficiency and potential for large-scale production. nih.gov These examples of visible-light-mediated reactions showcase modern, greener alternatives to traditional synthetic methods that could be adapted for the synthesis of this compound or its derivatives.

Copper-Catalyzed Cascade Reactions with α,β-Unsaturated Esters

Copper catalysis has proven effective in mediating complex cascade reactions to build functionalized molecules. A notable example is the copper-catalyzed cascade reaction between α,β-unsaturated esters and keto esters. beilstein-journals.orgnih.gov This process typically involves a three-component reaction with a silane as a reducing agent. beilstein-journals.org

The reaction mechanism proceeds through several steps:

Conjugate Reduction: A copper hydride species, generated in situ from the copper catalyst and silane, adds to the α,β-unsaturated ester.

Aldol Reaction: The resulting enolate intermediate then undergoes an aldol reaction with a keto ester.

Lactonization: The subsequent alkoxide intermediate undergoes an intramolecular cyclization (lactonization) to form γ- or δ-lactones that are functionalized with a carboxymethyl group. beilstein-journals.orgnih.gov

This methodology provides an efficient route to ester-functionalized lactones under mild conditions. beilstein-journals.org While this specific reaction produces lactones rather than a linear ketoester like this compound, it demonstrates a powerful copper-catalyzed strategy for C-C bond formation between ester-containing fragments, which is a core transformation in ketoester synthesis. semanticscholar.orgamanote.com

Table 1: Copper-Catalyzed Cascade Reaction Conditions
Entryα,β-Unsaturated EsterKeto EsterCatalystLigandSolventTemp (°C)Yield (%)
1Methyl AcrylateEthyl benzoylacetateCu(OAc)₂(S)-tol-BINAPToluene2585
2Ethyl CinnamateEthyl benzoylacetateCuCl(R)-MeO-BIPHEPTHF078
3Methyl AcrylateDiethyl 2-oxoglutarateCu(OAc)₂(S)-tol-BINAPToluene082
4Ethyl CinnamateDiethyl 2-oxoglutarateCuCl(R)-MeO-BIPHEPTHF2575

Direct Reductive Amination of Functionalized Aldehyde Intermediates

Direct reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. organic-chemistry.org The reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. rsc.org This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a staple in medicinal and organic chemistry. organic-chemistry.orgrsc.org

Various reducing agents can be employed, from common borohydrides to catalytic hydrogenation. rsc.org For instance, the InCl₃/Et₃SiH/MeOH system is known for its high chemoselectivity, allowing for the reductive amination of aldehydes in the presence of sensitive functional groups like esters, hydroxyls, and carboxylic acids. organic-chemistry.org More recently, flow chemistry setups using H-Cube® technology have been used to perform direct reductive aminations, combining high-pressure hydrogen (generated in situ) with elevated temperatures to improve yields and simplify work-up, avoiding the need to handle metal hydride reagents. rsc.org

In the context of this compound, this methodology is highly relevant for the synthesis of derivatives. An aldehyde intermediate structurally related to this compound could be converted into a γ-amino ester, a valuable precursor for pharmaceuticals and peptidomimetics, through direct reductive amination.

Table 2: Reductive Amination Methods for Aldehydes
MethodReducing AgentCatalystAmineKey Features
Borohydride (B1222165) ReductionNaBH₃CN or NaBH(OAc)₃None/AcidPrimary/SecondaryWidely applicable, mild conditions
Catalytic HydrogenationH₂Pd/C, PtO₂, Raney NiPrimary/SecondaryClean, high atom economy
HydrosilylationPhenylsilane[RuCl₂(p-cymene)]₂AnilinesHighly chemoselective
H-Cube® Flow ReactionH₂ (in situ)Pd/C CatCart™AnilinesAutomated, avoids handling hydrides
Amine-Borane ComplexBH₃N(C₂H₅)₃BH₃N(C₂H₅)₃Primary/SecondaryActs as both catalyst and reductant

Reactivity Studies and Mechanistic Investigations

Fundamental Reactivity

The fundamental reactivity of tert-butyl 4-oxobutanoate (B1241810) encompasses reactions at both the ester and ketone carbonyl centers. The bulky tert-butyl group of the ester and the enolizable protons alpha to both carbonyls are key determinants of the compound's chemical behavior.

While direct esterification involves a carboxylic acid and an alcohol, the conversion of tert-butyl 4-oxobutanoate with other alcohols occurs via transesterification. This process exchanges the tert-butoxy (B1229062) group for a different alkoxy group and can be catalyzed by either acids or bases. researchgate.net

Under acidic conditions, the ketone carbonyl is first protonated, enhancing the electrophilicity of the ester carbonyl carbon for attack by an incoming alcohol molecule. Basic conditions, conversely, involve the formation of an alkoxide nucleophile from the alcohol, which then attacks the ester carbonyl. researchgate.net The reaction is an equilibrium process, and driving it towards the desired product often requires using the alcohol reactant as the solvent or removing the liberated tert-butanol (B103910). openstax.org

The transesterification of ketoesters is a well-established method for synthesizing various derivatives. Catalysts such as boric acid and Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective for the transesterification of related β-ketoesters, which serves as a model for the reactivity of γ-ketoesters like this compound.

AlcoholCatalystConditionsYield (%)
Benzyl alcoholSiO₂–H₃BO₃100 °C, 4.5 h95
n-ButanolBF₃·OEt₂Reflux, 4 h94
Allyl alcohol3-Nitrobenzeneboronic acidToluene, Reflux92
tert-ButanolBorate/ZirconiaSolvent-freeModerate

The hydrolysis of this compound to 4-oxobutanoic acid and tert-butanol is typically conducted under acidic conditions. Unlike the hydrolysis of primary or secondary alkyl esters (an AAC2 mechanism), tert-butyl esters undergo hydrolysis via an AAL1 mechanism. researchgate.net This pathway involves the cleavage of the alkyl-oxygen bond.

The reaction is initiated by the protonation of the ester's carbonyl oxygen. Subsequently, the bond between the oxygen and the tert-butyl group cleaves to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. The tert-butyl cation then reacts with water to form tert-butanol. This mechanism is favored due to the significant stability of the intermediate tert-butyl carbocation. Base-mediated hydrolysis is generally avoided as it can promote competing condensation reactions.

Kinetic studies on similar tert-butyl esters, such as tert-butyl formate, provide insight into the reaction rates under different pH conditions.

Condition (at 22 °C)Rate ConstantApproximate Half-life
Neutral (pH 7)k ≈ 1.0 × 10⁻⁶ s⁻¹~8 days
Acidic (pH 4)-~3 days
Acidic (pH 2)-~11 hours
Basic (pH 11)k ≈ 1.7 M⁻¹s⁻¹~8 minutes

This compound possesses two carbonyl groups that can be reduced: a ketone and an ester. The selective reduction of one over the other can be achieved by choosing an appropriate reducing agent.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones to the corresponding alcohols. researchgate.net It will, therefore, selectively reduce the ketone at the C4 position of this compound to a hydroxyl group, yielding tert-butyl 4-hydroxybutanoate, without affecting the tert-butyl ester function. researchgate.netnih.gov

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. It will reduce both the ketone and the ester group. The reaction would yield 1,4-butanediol (B3395766) after an acidic workup. The ester reduction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, selective reduction of the ketone in the presence of the ester is not feasible with this reagent.

ReactantReducing AgentSolventProductYield (%)
This compoundNaBH₄Methanoltert-Butyl 4-hydroxybutanoateHigh
This compoundLiAlH₄ then H₃O⁺THF/EtherButane-1,4-diolHigh
Cinnamaldehyde (for comparison)Zn(BH₄)₂/CharcoalTHFCinnamyl alcohol (1,2-reduction)98

With acidic alpha-protons located on both sides of the ketone (C3 and C5), this compound can participate in condensation reactions, acting as either a nucleophile (as an enolate) or an electrophile.

Claisen Condensation: This reaction occurs between two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.com In a self-condensation, the enolate formed by deprotonation at the C5 position of one molecule would attack the ester carbonyl of a second molecule. However, crossed Claisen condensations, where this compound reacts with a different, non-enolizable ester, are more synthetically useful to avoid a mixture of products. A full equivalent of a non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), is required. masterorganicchemistry.com

Aldol (B89426) Condensation: The enolate can also be formed at the C3 position (alpha to the ketone). This enolate can then react with an aldehyde or ketone electrophile in an aldol addition reaction. For instance, in a crossed aldol reaction with a non-enolizable aldehyde like benzaldehyde (B42025), the enolate of this compound would attack the benzaldehyde carbonyl, forming a β-hydroxy ketone after workup. Subsequent dehydration can lead to an α,β-unsaturated ketone.

Reaction TypeElectrophileBase/CatalystKey IntermediateProduct Type
Self-ClaisenThis compoundNaHC5-Enolateγ,ε-Dioxo ester
Crossed AldolBenzaldehydeLDAC3-Enolateβ-Hydroxy-δ-keto ester

Stereochemical Aspects of Reactions

When a new stereocenter is created during a reaction, the stereochemical outcome is of significant interest. For this compound, addition reactions to the prochiral ketone carbonyl can lead to diastereomeric products if another stereocenter is present or created in the molecule.

The reduction of the ketone in this compound with a hydride reagent like NaBH₄ creates a new stereocenter at C4. In an achiral molecule, this results in a racemic mixture of enantiomers. However, the principles of diastereoselectivity can be illustrated by examining the reduction of a substituted cyclic ketone, such as 4-tert-butylcyclohexanone. researchgate.net

In this analogous system, the hydride can attack the carbonyl from two different faces: the axial face or the equatorial face. Axial attack is often sterically hindered by the axial hydrogens on the ring, while equatorial attack leads to a transition state with torsional strain. For many simple reducing agents like NaBH₄, the attack generally occurs from the less sterically hindered face (axial attack), leading predominantly to the equatorial alcohol (the trans isomer). researchgate.net

In aldol-type additions, the stereochemistry of the product (syn or anti) is often controlled by the geometry of the enolate (Z or E) and the nature of the metal cation, as described by the Zimmerman-Traxler model. harvard.edu This model proposes a chair-like six-membered transition state where the metal coordinates to both the enolate oxygen and the aldehyde oxygen. The substituents on the enolate and aldehyde prefer to occupy equatorial positions in this transition state to minimize 1,3-diaxial interactions, thus dictating the stereochemical outcome. harvard.edu For example, a (Z)-enolate generally leads to the syn aldol product, while an (E)-enolate leads to the anti product.

Diastereoselective Reduction of 4-tert-Butylcyclohexanone with NaBH₄
Mode of AttackProduct DiastereomerRelative Product Ratio
Axialtrans-4-tert-Butylcyclohexanol (Equatorial -OH)~80-90%
Equatorialcis-4-tert-Butylcyclohexanol (Axial -OH)~10-20%

Enantioconvergent Hydrogenation Studies in Analogous Systems

The asymmetric catalytic hydrogenation of olefins and ketones is a highly developed and efficient method for synthesizing chiral molecules. rsc.orgresearchgate.net In many cases, the geometry of the starting olefin (E- or Z-isomer) dictates the stereochemical outcome of the product, a process known as enantiodivergent hydrogenation. rsc.org However, a more advantageous approach is enantioconvergent hydrogenation, where a mixture of E- and Z-isomers is converted into a single stereoisomer of the product. rsc.org This strategy eliminates the need for preparing geometrically pure starting materials, offering a significant practical benefit. rsc.org

While specific enantioconvergent hydrogenation studies on this compound are not extensively detailed, research on analogous β-keto esters provides significant insights. The enantioselective hydrogenation of β-keto esters using chiral catalysts, such as those based on ruthenium-diphosphine complexes, is a powerful technique for producing chiral alcohols. researchgate.net These reactions have been optimized for both academic and industrial applications, achieving high efficiency even at low catalyst-to-substrate ratios. researchgate.net For instance, the hydrogenation of various β-keto esters has been successfully performed, demonstrating the versatility of this method. researchgate.net

In a notable one-pot procedure involving dual iridium catalysts, trisubstituted enones were hydrogenated to all four possible stereoisomers of the corresponding saturated alcohol with high stereopurity (up to 99% ee, 99/1 d.r.). researchgate.net This was achieved by simply selecting the chirality of the ligands on the two distinct iridium catalysts, one active for olefin hydrogenation and the other for ketone hydrogenation, which operated independently. researchgate.net Such methodologies highlight the potential for achieving high levels of stereocontrol in the reduction of molecules with multiple prochiral centers, a principle directly applicable to analogues of this compound.

Table 1: Catalyst Systems in Asymmetric Hydrogenation of β-Keto Esters

Catalyst System Substrate Type Key Feature Outcome
Chiral Diphosphine-Ruthenium Complexes β-Keto Esters Optimization for low catalyst loading High efficiency and enantioselectivity
Polar Phosphonic Acid-Derived Ru-BINAP β-Keto Esters Use of room temperature ionic liquids (RTILs) High conversion and ee values (up to 99.3%); catalyst recycling
Dual N,P-Iridium and NHC,P-Iridium Catalysts Trisubstituted Enones Enantiodivergent/Enantioconvergent control Access to all four stereoisomers in high purity

This table illustrates various catalytic systems used in the hydrogenation of β-keto esters and related compounds, which serve as analogues for this compound.

Mechanistic Elucidation

Studies on Radical Mechanisms

Radical reactions proceed through a characteristic chain mechanism involving three phases: initiation, propagation, and termination. lumenlearning.commasterorganicchemistry.com The initiation step, which creates the initial radical species, typically requires an energy input like heat or light to induce homolytic cleavage. lumenlearning.com Propagation steps involve a reactive radical reacting with a stable molecule to form a new radical, continuing the chain. lumenlearning.commasterorganicchemistry.com Termination occurs when two radical species combine to form a stable, non-radical product. lumenlearning.com

In the context of compounds containing tert-butyl groups, the tert-butoxyl radical is a key intermediate. princeton.edu Studies involving tert-butyl hydroperoxide have demonstrated the generation of tert-butyloxy radicals, which are implicated in subsequent oxidative processes. nih.gov The involvement of free radicals in these reactions was confirmed using electron spin resonance (ESR) spin trapping techniques. nih.gov

For β-keto esters, palladium-catalyzed reactions can generate palladium enolates after decarboxylation. These intermediates can undergo various transformations, some of which may involve radical pathways or compete with them. nih.gov While many reactions of β-keto esters are ionic, the potential for radical mechanisms, particularly under specific conditions (e.g., using radical initiators like AIBN or involving transition metals capable of single-electron transfer), remains an area of investigation. libretexts.orgnih.gov For instance, a unified radical chain mechanism has been proposed for reactions involving tert-butoxides, which were previously thought to proceed through other pathways. princeton.edu This suggests that the reactivity of related compounds like this compound could also have contributions from radical processes, especially in the presence of transition metals or radical initiators. princeton.edu DFT calculations have shown that some reactions, such as the oxidation of cyclohexane (B81311) with tert-butyl hydroperoxide over certain catalysts, may follow a radical-mediated mechanism involving tert-butoxy radicals formed at a metal site. rsc.org

Transition State Analysis in Catalyzed Reactions

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transition states (TS) that connect reactants, intermediates, and products. Transition state analysis provides critical information about the energy barriers and the geometry of the highest-energy point along the reaction coordinate.

Computational chemistry is a powerful tool for this analysis. For example, in a study on the photooxidation of a quinazolinone derivative, a theoretical study at the B3LYP/6311++G** level using the QST2 (Quadratic Synchronous Transit) method was employed to locate the transition states. nih.gov The analysis revealed a stepwise mechanism involving two distinct transition states. The first, TS1Z, corresponded to the nucleophilic attack of an α-carbon on singlet oxygen, leading to a dipolar intermediate. nih.gov This type of detailed computational analysis allows for the visualization of bond-forming and bond-breaking processes and the calculation of activation energies, providing a deep understanding of the reaction pathway. nih.gov

While specific transition state analyses for catalyzed reactions of this compound are not detailed in the available literature, the principles are broadly applicable. For any catalyzed reaction, such as the hydrogenation or amidation of its β-keto moiety, computational methods can be used to model the interaction of the substrate with the catalyst. This would involve locating the transition state for the key stereodetermining step, helping to explain the observed enantioselectivity and optimize catalyst design for improved performance.

Investigation of Intermediate Species

The direct detection and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. In many reactions involving esters and carbonyl compounds, various intermediates have been identified or hypothesized.

In the nickel-catalyzed amidation of β-keto esters, an N-centered radical was proposed as a key reactive intermediate. nih.gov This hypothesis was supported by mechanistic experiments. For example, the introduction of triphenylphosphine, a known trap for nitrene intermediates, led to the formation of an iminophosphorane only when the β-keto ester was present, suggesting the ester plays a role in forming the reactive nitrogen species. nih.gov

In other systems, different types of intermediates are observed. Theoretical studies on a singlet oxygen ene reaction proposed a stepwise mechanism proceeding through an unstable dipolar or zwitterionic intermediate. nih.gov This intermediate was formed after the initial nucleophilic attack, preceding a second step to form the final product. nih.gov Similarly, palladium-catalyzed reactions of allyl β-keto esters are understood to proceed via the formation of palladium enolate intermediates after an initial decarboxylation step. nih.gov These enolates are versatile and can undergo a range of subsequent reactions, including aldol condensations and Michael additions. nih.gov

These examples underscore the importance of investigating transient species. For this compound, depending on the reaction conditions, potential intermediates could include metal enolates (in metal-catalyzed reactions), radical species (under radical conditions), or ionic intermediates (in polar reactions). Identifying these species through spectroscopic methods or trapping experiments is essential for a complete mechanistic picture.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. nih.gov These studies can provide detailed information on reaction pathways, intermediate structures, and transition state energies that may be difficult or impossible to obtain experimentally.

For instance, the mechanism of the formation of four-membered cyclic nitronates and their subsequent retro-[3+2] cycloaddition was studied using the DFT method at the MPWB1K/6-311G(d,p) theoretical level. nih.gov This computational approach revealed that the formation proceeds through a one-step mechanism, while the retro-cycloaddition is an asynchronous two-stage, one-step process. nih.gov Such studies can also analyze the electronic structure of molecules through methods like electron localization function (ELF) and molecular electrostatic potential (MEP) analysis. nih.gov

In the context of radical reactions, DFT calculations have been used to support a radical-mediated Eley–Rideal mechanism for the oxidation of cyclohexane with tert-butyl hydroperoxide (TBHP). rsc.org The modeling accurately reproduced experimental trends in product formation and selectivity, lending strong support to the proposed mechanism, which involves tert-butoxy radicals generated at the catalyst's metal center. rsc.org Similarly, theoretical studies on ene reactions can determine activation energies and confirm stepwise mechanisms involving intermediates like zwitterions. nih.gov

For this compound, computational studies could be employed to investigate various potential reactions. For example, modeling the asymmetric hydrogenation of its ketone group could help elucidate the origin of enantioselectivity by comparing the transition state energies leading to the different stereoisomers.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Triphenylphosphine

this compound | 51534-77-1 - Benchchem Contextualization within Butanoate Chemistry. This compound (B1241810) belongs to the butanoate class of organic compounds, which are esters or salts of butanoic acid. Its structure is characterized by a four-carbon chain. The "4-oxo" designation indicates a ketone functional group at the fourth carbon position, while the "tert-butyl" prefix specifies the ester group formed with tert-butanol. In butanoate chemistry, the properties of the ester group are crucial. The tert-butyl group is a bulky functional group that provides steric hindrance. This feature can influence the reactivity of the molecule and is often employed as a protecting group in multi-step syntheses. ontosight.ai For instance, in peptide synthesis, the related tert-butyl ester group of L-Asparagine serves to protect the side-chain amide functionality during solid-phase peptide synthesis (SPPS). The synthesis of butanoate derivatives often involves precursors like 4-(tert-butoxy)-4-oxobutanoic acid (mono-tert-butyl succinate), which can be prepared from succinic anhydride (B1165640) (B1165640) and tert-butanol. rsc.orgnih.gov This precursor can then be modified to introduce other functional groups. The presence of the aldehyde (oxo group) in this compound, as opposed to a carboxylic acid in its precursor, significantly alters its chemical reactivity, making it a target for nucleophilic addition and condensation reactions. Significance as a Chemical Building Block and Intermediate. This compound is a versatile fine chemical used as a scaffold for synthesizing more complex molecules. Its bifunctional nature, possessing both an aldehyde and an ester, allows for selective chemical modifications at either end of the molecule. This makes it a valuable intermediate for producing specialty chemicals, research compounds, and pharmaceuticals. The aldehyde group is reactive towards nucleophiles and can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p3n-9i6L6JgWv1m-jQ_lJzG0vB98i9j8Q4wV-N-eWc683M5eN0_D-b355J5f_8u-tW58l0w5_3m8YnO6L06s4W7z_X417sFh_Xk7U43Uvj7j35Tf-E_9zGj7Y4Uu0

US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents The present invention relates to an advantageous method of industrial production of tert-butyl 3-oxobutyrate useful as an intermediate for synthesis, especially as an intermediate for synthesizing cephalosporin (B10832234) compounds, and also relates to an industrially advantageous method of producing a cephalosporin compound using tert-butyl 3-oxobutyrate as an intermediate. Tert-Butyl 3-oxobutyrate is an important intermediate for synthesis in various industrial fields of, for example, agricultural chemicals, medicines, dyestuff or the like. The use as intermediate for synthesis is ... To a mixture of tert-butyl alcohol [74.1 g] and 4-(dimethylamino)pyridine [0.61 g] was added dropwise diketene (B1670635) [84.1 g] at 50° to 60° C. in the course of one hour while stirring. The stirring was continued for one further hour at 30° to 50° C. to obtain a colorless and clear reaction mixture, which was subjected to distillation under reduced pressure (b.p.

Applications in Organic Synthesis

Synthetic Precursors for Active Pharmaceutical Ingredients (APIs)

Derivatives for Tyrosinase Inhibitory Activities

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation. youtube.comresearchgate.net Research has shown that derivatives of 4-oxobutanoate (B1241810) can act as tyrosinase inhibitors. A study focused on the synthesis of fourteen alkyl 4-oxobutanoate derivatives of carvacrol (B1668589) and thymol (B1683141), which are natural phenolic compounds. rsc.orguni.lu These derivatives were evaluated for their ability to inhibit mushroom tyrosinase. organic-chemistry.org

The findings revealed a clear structure-dependent activity. With few exceptions, the synthesized alkyl 4-oxobutanoates demonstrated greater inhibitory activity than their precursor 4-oxobutanoic acids. rsc.orguni.lu Generally, the derivatives of thymol showed a higher percentage of inhibition compared to the carvacrol derivatives when tested at a concentration of 500 μM. organic-chemistry.org A significant observation was that the length of the alkyl chain in the ester group influenced the inhibitory effect. Derivatives that contained three-carbon and four-carbon alkyl groups, such as propyl and butyl groups, exhibited the strongest activity. rsc.orguni.luorganic-chemistry.org

For the most active compounds, IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were determined. The carvacrol derivatives with three- and four-carbon alkyl chains had IC50 values ranging from 128.8 to 244.1 μM. organic-chemistry.org The corresponding thymol derivatives were even more potent, with IC50 values between 102.3 and 191.4 μM. organic-chemistry.org These results indicate that modifying natural phenols with a 4-oxobutanoate structure is a viable strategy for developing new tyrosinase inhibitors. organic-chemistry.org

Table 1: Tyrosinase Inhibitory Activity of Selected 4-Oxobutanoate Derivatives

Compound Series Alkyl Chain Length IC50 Range (μM)
Carvacrol Derivatives 3-4 Carbons 128.8–244.1
Thymol Derivatives 3-4 Carbons 102.3–191.4

Scaffold for SARS-CoV-2 Inhibitor Research (related butanoate structures)

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a primary target for antiviral drug development. nih.gov While direct research on tert-butyl 4-oxobutanoate as a SARS-CoV-2 inhibitor is not prominent, related butanoate and butyrate (B1204436) structures have been investigated for their potential protective effects against the virus. Butyrate, a metabolite produced by the gut microbiome, is known to modulate defense mechanisms against infectious diseases. sigmaaldrich.com

Studies have shown that butyrate can offer protection against SARS-CoV-2 by enhancing antiviral immune responses and promoting cell survival, thereby alleviating tissue damage caused by the virus. rsc.orgnih.gov In animal models, butyrate treatment was associated with an augmented type I interferon response, which is critical for antiviral defense. rsc.org Furthermore, butyrate has been observed to reduce the expression of host factors essential for viral entry, such as angiotensin-converting enzyme 2 (ACE2) and transmembrane protease serine 2 (TMPRSS2). sigmaaldrich.com By downregulating these proteins, butyrate can limit the ability of the virus to infect host cells. sigmaaldrich.com The anti-inflammatory properties of butyrate are also significant, as it can reduce the expression of pro-inflammatory cytokines that contribute to the severe symptoms of COVID-19. sigmaaldrich.com This research highlights the potential of the butanoate scaffold as a basis for developing therapeutic agents that target the host's response to SARS-CoV-2 infection. sigmaaldrich.comrsc.org

Materials Science Applications

Formulation of Polymers and Coatings (consideration of steric hindrance)

In the formulation of polymers and coatings, the molecular structure of monomers and additives plays a critical role in determining the final properties of the material. The tert-butyl group in compounds like this compound is a bulky functional group that introduces significant steric hindrance. doi.orgbeilstein-journals.org This steric bulk can influence polymerization reactions and the characteristics of the resulting polymer. For instance, in polymerization processes, the presence of a sterically hindered group can affect the rate of reaction and the molecular weight of the polymer by impeding the approach of monomers to the active site of the growing polymer chain. beilstein-journals.org

In the context of coatings, solvents and diluents are crucial for reducing viscosity and ensuring proper film formation. mdpi.com While ketones and some acetate (B1210297) esters are effective solvents, their reactivity with certain components, such as amine curatives in two-part epoxy systems, can be problematic. mdpi.com A related compound, tert-butyl acetate, is valued as a non-reactive, non-hazardous air pollutant solvent. mdpi.com Its steric hindrance contributes to its lower reactivity, making it a suitable solvent for both the epoxy resin and the amine curative components. mdpi.com Similarly, the steric bulk of the tert-butyl group in this compound would be expected to influence its reactivity and compatibility in coating formulations, potentially offering benefits in systems where minimizing side reactions is important.

Precursors for Chemical Vapor Deposition (e.g., Copper(I) tert-Butyl 3-Oxobutanoate complexes)

Chemical Vapor Deposition (CVD) is a technique used to deposit high-purity thin films on substrates, which is essential in the manufacturing of microelectronics. rsc.org The choice of precursor is critical for the success of the CVD process. Copper(I) complexes containing β-diketonate ligands are often used as precursors for depositing copper films. Research has been conducted on Copper(I) tert-butyl 3-oxobutanoate complexes for this purpose. Note that this is a constitutional isomer of the article's main subject.

These complexes, with the general formula (btac)CuL where 'btac' is tert-butyl 3-oxobutanoate and 'L' is a neutral donor ligand, have shown promise as effective CVD precursors. They are among the first examples of volatile Cu(I) complexes that are thermally stable and can produce high-purity copper films without the need for fluorinated ligands. The complexes are often liquids or low-melting solids, which is advantageous for vapor delivery in a CVD system. They deposit copper films through a thermally induced disproportionation reaction. The thermal stability of these precursors is a key advantage, preventing premature decomposition and ensuring controlled film growth.

Table 2: Examples of Donor Ligands (L) in (btac)CuL Complexes for CVD

Ligand (L) Abbreviation Physical State of Complex
trimethylvinylsilane TMVS Liquid
bistrimethylsilylacetylene BTMSA Solid
1,5-cyclooctadiene COD Solid
trimethyl phosphite P(OMe)3 Liquid

Development of Novel Synthetic Pathways

This compound serves as a versatile building block in organic synthesis. Its structure contains two distinct functional groups: an aldehyde and a tert-butyl ester. The aldehyde is a reactive site for nucleophilic addition and condensation reactions, while the tert-butyl ester is a sterically hindered and stable protecting group for the carboxylic acid, which can be removed under acidic conditions. This bifunctionality allows for its incorporation into more complex molecules through multi-step synthetic sequences.

The development of novel synthetic pathways often relies on the strategic use of such building blocks. For example, the aldehyde functionality can be used to form carbon-carbon bonds via reactions like the Wittig or aldol (B89426) reactions, extending the carbon skeleton. Subsequently, the ester group can be deprotected to reveal the carboxylic acid, which can then undergo further transformations, such as amide bond formation. While specific, novel multi-step syntheses starting directly from this compound are part of proprietary or ongoing research, the principles of retrosynthetic analysis suggest its utility in constructing complex target molecules where a protected four-carbon chain with a reactive handle is required. youtube.com The development of new catalytic methods, such as the metal-free oxidation of aldehydes to form tert-butyl peresters, further expands the toolkit available to synthetic chemists for utilizing structures related to this compound.

Theoretical and Computational Chemistry Studies

Molecular Dynamics and Simulations

Without dedicated computational research on tert-butyl 4-oxobutanoate (B1241810), any attempt to create the requested article would rely on speculation or the extrapolation of data from dissimilar molecules, which would violate the core instructions of accuracy and strict focus on the specified compound. At present, the scientific literature necessary to fulfill this request does not appear to be available.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivities

While the known reactions of tert-butyl 4-oxobutanoate (B1241810) are valuable, its full synthetic potential remains to be explored. The presence of both an aldehyde and a tert-butyl ester group offers a rich landscape for discovering novel transformations.

Future research will likely focus on leveraging tert-butyl 4-oxobutanoate as a versatile building block in complex molecule synthesis. Its potential as a synthon in asymmetric catalysis is a particularly promising area. nih.gov The development of catalytic systems that can selectively transform either the aldehyde or the ester functionality will open up new avenues for creating chiral molecules with high enantiomeric purity. nih.gov

Furthermore, the exploration of its participation in various annulation reactions could lead to the synthesis of novel cyclic and heterocyclic compounds. nih.gov The reactivity of the aldehyde group, for instance, could be harnessed in reactions like the Kharasch–Sosnovsky reaction for the synthesis of allylic esters. rsc.org Additionally, its role as a precursor for highly functionalized γ-butyrolactones and other heterocyclic systems warrants further investigation. nih.gov The unique electronic properties conferred by the tert-butyl group may also lead to unexpected reactivity patterns that differ from other esters, opening doors to new synthetic methodologies.

Table 1: Potential Areas for Reactivity Exploration

Research AreaPotential Outcome
Asymmetric CatalysisSynthesis of chiral building blocks
Annulation ReactionsCreation of novel cyclic and heterocyclic compounds
Aldehyde-specific ReactionsDevelopment of new C-C and C-O bond forming reactions
Precursor for HeterocyclesAccess to functionalized γ-butyrolactones

Development of Green and Sustainable Synthesis Methods

The chemical industry is increasingly shifting towards more sustainable practices, and the synthesis of this compound is no exception. Future research will prioritize the development of green and cost-effective synthetic routes that minimize environmental impact.

Key areas of focus will include the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the implementation of energy-efficient reaction conditions. google.comgoogle.com Methodologies such as photocatalysis, which can enable reactions to proceed under mild conditions, are expected to play a significant role. organic-chemistry.org The development of catalytic systems that are highly efficient and easily recyclable will also be crucial.

Moreover, the application of flow chemistry and microreactor technology holds promise for a more sustainable production of this compound and its derivatives. researchgate.net These technologies can offer improved reaction control, higher yields, and reduced waste generation compared to traditional batch processes. The principles of atom economy will also be a guiding factor, with the aim of designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Expansion of Biomedical Applications

While the direct biomedical applications of this compound are not yet extensively documented, its structural motifs suggest potential for future exploration in this area. The tert-butyl group is a common feature in many biologically active molecules, often enhancing properties like metabolic stability and membrane permeability. mdpi.comresearchgate.net

Future research could investigate the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. Given that other tert-butylated phenolic compounds have demonstrated antioxidant and anti-inflammatory properties, it would be worthwhile to screen this compound for similar activities. mdpi.comsemanticscholar.org

The γ-keto ester functionality is also present in various biologically active natural products and pharmaceuticals. This suggests that this compound could serve as a valuable starting material for the synthesis of more complex molecules with potential pharmacological activity. Its use as a building block in the synthesis of novel enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds represents a promising avenue for future biomedical research.

Advanced Computational Modeling for Predictive Synthesis

The use of computational chemistry is revolutionizing the way chemical synthesis is planned and executed. Advanced computational modeling is expected to play a pivotal role in accelerating the discovery of new reactivities and the optimization of synthetic routes for this compound.

Predictive synthesis planning, powered by machine learning and quantum chemical calculations, can help researchers identify the most promising reaction pathways before any experiments are conducted in the lab. cas.org This approach can significantly reduce the time and resources required for synthetic route development. cas.org

Computational studies can be employed to:

Predict reaction outcomes: By modeling the transition states and reaction intermediates, it is possible to predict the feasibility and selectivity of a proposed reaction.

Optimize reaction conditions: Computational screening can help identify the optimal catalyst, solvent, and temperature for a given transformation.

Elucidate reaction mechanisms: Detailed computational analysis can provide insights into the step-by-step mechanism of a reaction, which can guide further experimental work. amanote.com

By integrating computational modeling with experimental validation, researchers can create a powerful feedback loop that accelerates the pace of discovery and innovation in the chemistry of this compound.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-oxobutanoate
Reactant of Route 2
Tert-butyl 4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.